
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
The synthesis of piperidone derivatives, including “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid”, involves considerable efforts . These compounds have been bio-assayed for their varied activity, establishing the structure-activity relationship of the piperidones .Aplicaciones Científicas De Investigación
Butyric Acid and Its Potential Uses
Butyric acid, a substance related to the chemical structure of interest, has been explored for its various potential uses, especially in the field of gastroenterology. It's primarily used for pathologies of the colon, including functional and inflammatory conditions. Preliminary data suggest that butyric acid may have applications beyond the intestinal tract, potentially benefiting haematological, metabolic, and neurological pathologies (Sossai, 2012).
Role of Arylcycloalkylamines in D2-like Receptors
Compounds such as arylcycloalkylamines, which include phenyl piperidines, demonstrate significant pharmacological importance. These compounds, including variations like 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid, have been shown to affect the potency and selectivity of binding affinity at D(2)-like receptors. Their structure is crucial for selectivity and potency, suggesting potential applications in neuropsychiatric and neurodegenerative disorders (Sikazwe et al., 2009).
Antifungal Properties from Piper Species
Compounds isolated from Piper species, including structures related to piperidine, demonstrate significant antifungal activities. These findings indicate the potential for developing pharmaceuticals or agricultural fungicides based on these chemical structures (Xu & Li, 2011).
Butyric Acid in Biotechnological Production
The biotechnological production of butyric acid and its derivatives, including the compound , offers insights into alternative methods of obtaining butyric acid. This includes the use of Clostridium strains for butyrate production, highlighting the compound's potential in biotechnological applications and industrial production processes (Zigová & Šturdı́k, 2000).
Molecular Mechanisms and Therapeutic Applications of Butyric Acid and Derivatives
The therapeutic potential of butyric acid and derivatives like 4-phenylbutyric acid, closely related to the compound of interest, is substantial. These substances have been assessed for their lipid-regulating effects, suggesting applications in treating lipid disorders and associated diseases. Their mechanisms involve downregulation of de novo lipogenesis, amelioration of lipotoxicity, and stimulation of fatty acid β-oxidation, among others (He & Moreau, 2019).
Mecanismo De Acción
Target of Action
The compound “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” contains a piperidine ring, which is a common structural motif in many bioactive compounds. Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” might affect. Piperidine derivatives are known to interact with a variety of biochemical pathways related to their therapeutic applications .
Pharmacokinetics
The piperidine ring is a lipophilic moiety, which suggests that compounds containing this structure may be well absorbed and distributed throughout the body .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .
Propiedades
IUPAC Name |
5-oxo-5-(4-piperidin-1-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(5-4-6-16(20)21)17-13-7-9-14(10-8-13)18-11-2-1-3-12-18/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLTRPBDUIZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

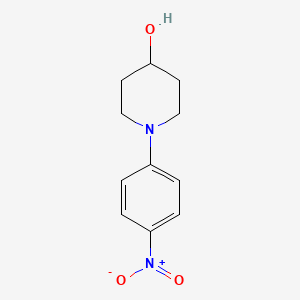

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)
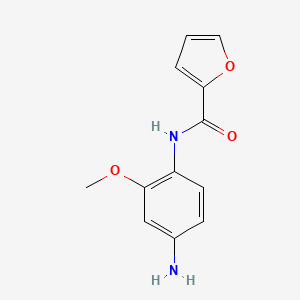
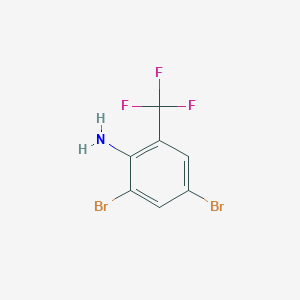
![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

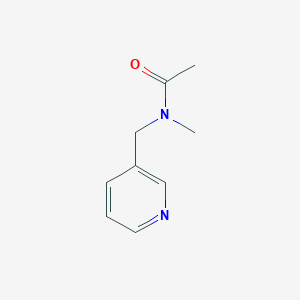
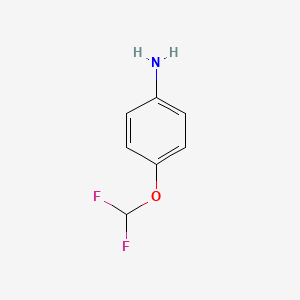
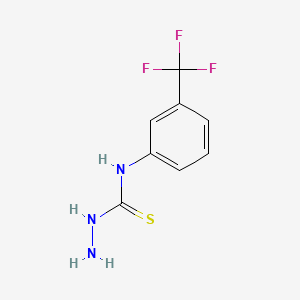



![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)